1-(1-(ethylsulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
描述
属性
IUPAC Name |
2-(1-ethylsulfonylpiperidin-4-yl)-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N4O3S/c1-3-22(20,21)17-6-4-8(5-7-17)18-10(19)16(2)9(15-18)11(12,13)14/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMUSZOBNHHLLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)N2C(=O)N(C(=N2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(1-(ethylsulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the following features:
- Core Structure : 1,2,4-triazole ring
- Sulfonyl Group : Ethylsulfonyl substituent on the piperidine moiety
- Trifluoromethyl Group : Enhances lipophilicity and potentially increases biological activity
Molecular Formula : C15H20F3N3O3S
CAS Number : Not specified in the results but can be derived from the chemical structure.
Pharmacological Effects
Research has indicated that this compound exhibits a range of biological activities:
-
Antimicrobial Activity :
- The triazole core is known for its antifungal properties. Compounds with similar structures have shown effectiveness against various fungal strains.
-
CNS Activity :
- The piperidine moiety suggests potential interactions with neurotransmitter systems. Studies on related compounds indicate possible efficacy as glycine transporter inhibitors, which could have implications in treating neurological disorders.
-
Inhibition Studies :
- Preliminary data suggest that compounds with a similar scaffold can inhibit specific enzymes or receptors, contributing to their therapeutic potential in various diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Variations : Modifications on the piperidine and triazole rings can significantly influence potency and selectivity.
- Lipophilicity : The introduction of trifluoromethyl groups has been associated with enhanced membrane permeability and bioavailability.
Case Studies and Research Findings
Several studies have investigated compounds related to 1-(1-(ethylsulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one:
科学研究应用
Antimicrobial Activity
Research indicates that compounds with triazole moieties exhibit significant antimicrobial properties. In a study involving various derivatives of triazoles, including those similar to 1-(1-(ethylsulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one, promising antibacterial and antifungal activities were observed. The compound's structure allows it to interact effectively with microbial targets, potentially inhibiting their growth .
Drug Design
The compound has been evaluated for its binding affinity to various biological targets. For instance, it has shown potential as a ligand for bifunctional epoxide hydrolase, with an IC50 value of 0.400 nM, indicating strong inhibitory effects . This suggests its utility in developing therapeutics for conditions where this enzyme plays a critical role.
Fungicidal Properties
The compound has been included in formulations aimed at combating plant pathogens. Its efficacy as a fungicide is attributed to its ability to disrupt the cellular processes of fungi, thus preventing disease spread in crops. Patents have been filed detailing its use in agricultural formulations that target specific plant diseases caused by pathogenic microorganisms .
Pest Management
In addition to fungicidal activity, the compound's structural features may also confer insecticidal properties. Research into similar compounds indicates that modifications in the piperidine and triazole structures can enhance bioactivity against pests, making this compound a candidate for development into new pest management solutions .
Case Studies and Research Findings
相似化合物的比较
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the piperidine or triazolone rings:
Pharmacological and Physicochemical Properties
- Metabolic Stability : The ethylsulfonyl group in the target compound confers superior metabolic stability compared to trifluoroacetyl analogs (e.g., compound from ), which may undergo hydrolysis or enzymatic degradation .
- Synthetic Accessibility : The target compound’s ethylsulfonyl group is synthetically simpler to introduce than the chlorophenylsulfonyl or trifluoroacetyl groups in related structures, as evidenced by higher yields (49% for trifluoroacetyl-piperidine derivatives vs. inferred scalability for ethylsulfonyl) .
Binding and Selectivity Trends
- Receptor Antagonism : Compounds with sulfonyl-piperidine motifs (e.g., ) are frequently reported as P2Y14 receptor antagonists, suggesting the target compound may share this activity. However, the absence of a biphenyl-carboxylate moiety (as in ) may reduce off-target interactions with carboxylate-binding receptors.
- Kinase Inhibition : The trifluoromethyl-triazolone core is structurally analogous to kinase inhibitors targeting ATP-binding pockets, where the CF₃ group mimics adenine’s hydrophobic interactions .
常见问题
Q. Basic
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects isotopic patterns of the trifluoromethyl group .
- X-ray crystallography : For unambiguous structural determination. Software like SHELXL (for refinement) and WinGX (for data processing) are recommended .
How can reaction conditions be optimized to improve yield and minimize by-products?
Q. Advanced
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require strict moisture control to avoid hydrolysis .
- Catalyst screening : Test bases like KCO vs. CsCO for sulfonylation efficiency .
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity in triazole formation .
- Design of Experiments (DoE) : Statistical optimization of variables (e.g., pH, stoichiometry) to identify robust conditions .
How should researchers resolve contradictions in reported synthesis protocols (e.g., solvent choices or reaction times)?
Q. Advanced
- Systematic replication : Reproduce conflicting protocols under controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate variables .
- By-product analysis : Use LC-MS to identify impurities and trace degradation pathways .
- Cross-validation : Compare crystallographic data (e.g., bond angles from ORTEP-3 ) with computational models (DFT) to verify structural consistency .
What computational methods validate the electronic and steric effects of the ethylsulfonyl and trifluoromethyl groups?
Q. Advanced
- Density Functional Theory (DFT) : Calculate charge distribution and steric maps to predict reactivity (e.g., sulfonyl group’s electron-withdrawing effect) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize substituent contributions to binding affinity .
What methodologies assess the compound’s biological activity in academic research?
Q. Advanced
- Enzyme inhibition assays : Measure IC values against target proteins (e.g., kinases) using fluorogenic substrates .
- Cellular uptake studies : Track intracellular accumulation via fluorescent labeling or radioligand assays .
- In silico screening : Combine molecular dynamics and pharmacophore modeling to prioritize in vitro testing .
How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Q. Advanced
- Forced degradation studies : Expose the compound to acidic/basic conditions (pH 1–13) and monitor degradation via HPLC at 25°C, 40°C, and 60°C .
- Kinetic stability analysis : Plot degradation rates using Arrhenius equations to predict shelf-life .
What is the mechanistic role of the ethylsulfonyl group in modulating reactivity?
Q. Advanced
- Electron-withdrawing effects : The sulfonyl group stabilizes negative charges in intermediates, facilitating nucleophilic attack during coupling reactions .
- Steric hindrance : Bulkiness of the ethylsulfonyl-piperidine moiety may influence regioselectivity in triazole alkylation .
How are by-products and impurities characterized during scale-up synthesis?
Q. Advanced
- LC-MS/MS : Identify trace impurities (<0.1%) and propose structural hypotheses based on fragmentation patterns .
- Isolation via preparative HPLC : Purify by-products for standalone NMR analysis .
What experimental strategies elucidate interactions between this compound and biological targets?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) with immobilized receptors .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
- Co-crystallization : Use SHELX -refined X-ray structures to map ligand-protein interactions at atomic resolution .
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